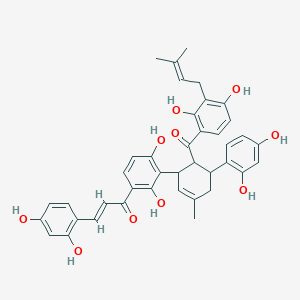
kuwanon J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kuwanon J belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
NF-κB Inhibition
Kuwanon J, identified as a chalcone-derived Diels–Alder adduct, has been found to strongly inhibit nuclear transcription factor κB activity. This was discovered in a study where it was isolated from Morus alba root barks and demonstrated significant inhibitory effects with specific IC50 values (Phung et al., 2012).
Antibacterial Activity Against Oral Pathogens
Research has shown that kuwanon G, a compound related to this compound, isolated from Morus alba, exhibits potent antibacterial activity against several oral pathogens, including Streptococcus mutans, which causes dental caries. The compound demonstrated significant morphological damage to the cell wall of the bacteria, indicating a strong antibacterial effect (Park et al., 2003).
Anti-HIV Activity
Kuwanon-L, another closely related compound, has been identified as a new allosteric inhibitor of HIV-1 integrase. It was shown to inhibit HIV-1 replication in cell cultures, making it a potential candidate for the development of new allosteric IN antiviral agents (Esposito et al., 2015).
Anti-Inflammatory and Antioxidant Activities
Various studies have identified kuwanon derivatives, including this compound, as having potent antioxidant and moderate anti-inflammatory activities. These findings suggest their potential use in the treatment of inflammatory and oxidative stress-related conditions (Dai et al., 2004).
Neuroprotective Effects
Kuwanon C, closely related to this compound, has been shown to have neuroprotective and anti-inflammatory effects, mediated by the expression of heme oxygenase-1. This suggests potential applications in neurological and inflammatory disorders (Ko et al., 2020).
Eigenschaften
CAS-Nummer |
83709-26-6 |
|---|---|
Molekularformel |
C40H38O10 |
Molekulargewicht |
678.7 g/mol |
IUPAC-Name |
(E)-1-[3-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C40H38O10/c1-20(2)4-9-26-32(44)14-12-28(38(26)48)40(50)36-29(25-10-8-24(42)19-35(25)47)16-21(3)17-30(36)37-33(45)15-11-27(39(37)49)31(43)13-6-22-5-7-23(41)18-34(22)46/h4-8,10-15,17-19,29-30,36,41-42,44-49H,9,16H2,1-3H3/b13-6+ |
InChI-Schlüssel |
KBAPHKOHTBBCTO-AWNIVKPZSA-N |
Isomerische SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=C(C=C(C=C5)O)O)O |
Kanonische SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=C(C=C(C=C5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




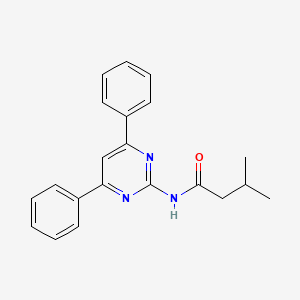

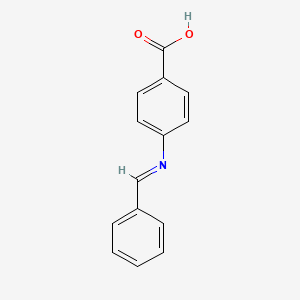
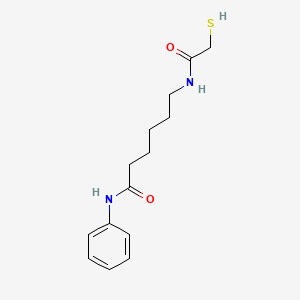
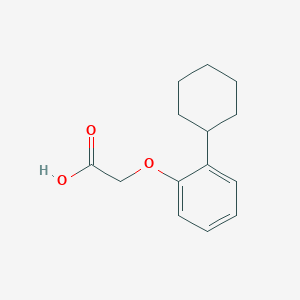
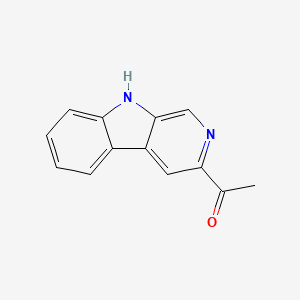

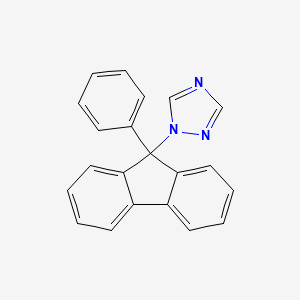
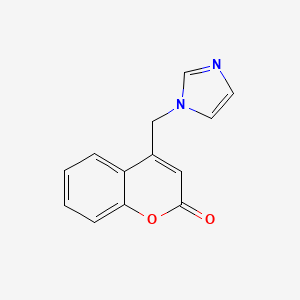
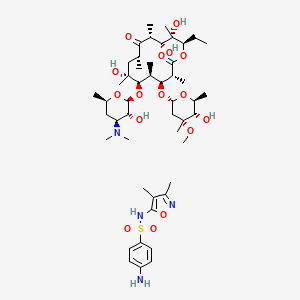
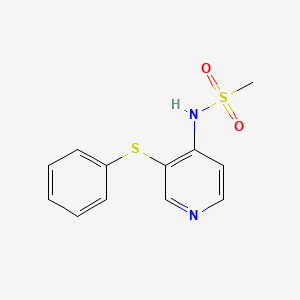

![Acetic acid, 2-[[4-(aminomethyl)phenyl]amino]-2-oxo-](/img/structure/B3063999.png)